2-((2,5-Dimethoxyphenyl)amino)-2-(1,3-dioxoindan-2-ylidene)ethanenitrile

Catalog No.
S2719131
CAS No.
685550-63-4
M.F
C19H14N2O4
M. Wt
334.331
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-((2,5-Dimethoxyphenyl)amino)-2-(1,3-dioxoindan-2...

CAS Number

685550-63-4

Product Name

2-((2,5-Dimethoxyphenyl)amino)-2-(1,3-dioxoindan-2-ylidene)ethanenitrile

IUPAC Name

N-(2,5-dimethoxyphenyl)-1-hydroxy-3-oxoindene-2-carboximidoyl cyanide

Molecular Formula

C19H14N2O4

Molecular Weight

334.331

InChI

InChI=1S/C19H14N2O4/c1-24-11-7-8-16(25-2)14(9-11)21-15(10-20)17-18(22)12-5-3-4-6-13(12)19(17)23/h3-9,22H,1-2H3

InChI Key

RIRXNEHQSQVSTH-UHFFFAOYSA-N

SMILES

COC1=CC(=C(C=C1)OC)N=C(C#N)C2=C(C3=CC=CC=C3C2=O)O

Solubility

not available

The compound 2-((2,5-Dimethoxyphenyl)amino)-2-(1,3-dioxoindan-2-ylidene)ethanenitrile is a complex organic molecule characterized by its unique structural features. It consists of a dimethoxy-substituted phenyl group linked to an amino group, which is further connected to an indan-2-ylidene moiety with dioxo functionality. The presence of the nitrile group adds to its chemical diversity and potential reactivity.

Typical for nitriles and imines, including:

  • Nucleophilic Additions: The nitrile group can undergo nucleophilic attack, leading to the formation of carboxylic acids or amides.
  • Condensation Reactions: The amino group can react with carbonyl compounds to form imines or enamines.
  • Cyclization: Under certain conditions, the compound may undergo cyclization reactions, potentially yielding heterocyclic derivatives.

The synthesis of 2-((2,5-Dimethoxyphenyl)amino)-2-(1,3-dioxoindan-2-ylidene)ethanenitrile can be achieved through several methods:

  • Aldol Condensation: This involves the reaction of 2,5-dimethoxyphenylamine with an appropriate aldehyde or ketone followed by dehydration.
  • Cyclization Reactions: Utilizing starting materials like 1,3-dioxoindane and appropriate nitriles can facilitate the formation of the desired compound through cyclization.
  • One-Pot Synthesis: Recent methodologies allow for one-pot reactions that streamline the synthesis process and improve yields by combining multiple reaction steps into a single procedure .

This compound's unique structure may lend itself to various applications:

  • Pharmaceuticals: Given its potential biological activity, it could be explored as a lead compound for drug development.
  • Material Science: The nitrile functionality may be useful in creating polymers or other materials with specific properties.
  • Organic Synthesis: It can serve as an intermediate in the synthesis of more complex organic molecules.

Interaction studies involving this compound could focus on:

  • Binding Affinity: Investigating how well it binds to specific biological targets (e.g., enzymes or receptors).
  • Mechanism of Action: Understanding how it exerts its effects at a molecular level could reveal insights into its potential therapeutic uses.

Several compounds share structural similarities with 2-((2,5-Dimethoxyphenyl)amino)-2-(1,3-dioxoindan-2-ylidene)ethanenitrile, including:

Compound NameStructure FeaturesBiological Activity
2-Amino-3-cyanoquinolineContains a cyano group and amino functionalityAnticancer properties
5-DimethoxyindoleIndole structure with dimethoxy groupsNeuroprotective effects
4-(Dimethylamino)benzaldehydeAldehyde with dimethylamino substituentAntimicrobial activity

Uniqueness

The uniqueness of 2-((2,5-Dimethoxyphenyl)amino)-2-(1,3-dioxoindan-2-ylidene)ethanenitrile lies in its combination of a dimethoxy-substituted aromatic ring with the indan-2-yielding structure and nitrile functionality. This combination may enhance its reactivity and biological activity compared to simpler analogs.

XLogP3

2.9

Dates

Modify: 2023-08-16

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